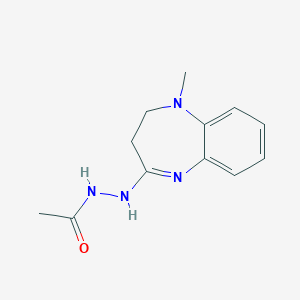
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBMPB and belongs to the class of benzamide derivatives. DBMPB has been found to exhibit several biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of DBMPB involves the coordination of metal ions with the carbonyl and amide groups present in the molecule. This results in the formation of a complex that exhibits fluorescence emission upon excitation. The selectivity of DBMPB towards specific metal ions is attributed to the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects
DBMPB has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, as well as anti-inflammatory properties. Additionally, DBMPB has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DBMPB in lab experiments is its high selectivity towards specific metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of using DBMPB is its low solubility in aqueous solutions, which can affect its performance in certain experiments.
Future Directions
There are several future directions for research on DBMPB. One potential area of interest is the development of new fluorescent probes based on the structure of DBMPB for the detection of specific metal ions. Additionally, further studies are needed to explore the potential biochemical and physiological effects of DBMPB and its derivatives. Finally, the development of new synthesis methods for DBMPB and its derivatives could lead to the discovery of new compounds with unique properties and applications.
Synthesis Methods
The synthesis of DBMPB involves a multi-step process that includes the reaction of 2,4-dibromoaniline with 3-morpholinopropylamine, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
DBMPB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. DBMPB has been found to selectively bind with various metal ions, including zinc, copper, and mercury, and exhibit fluorescence emission upon excitation.
properties
Molecular Formula |
C14H18Br2N2O2 |
|---|---|
Molecular Weight |
406.11 g/mol |
IUPAC Name |
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H18Br2N2O2/c15-11-2-3-12(13(16)10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) |
InChI Key |
DELFMUOZZWTIJM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)







